Bienvenue dans la boutique en ligne BenchChem!

3-(1-Benzylpiperidin-2-yl)propan-1-ol

dopamine transporter CNS selectivity off-target profiling

This 2-substituted benzylpiperidine regioisomer offers distinct advantages over common 4-substituted variants. The 3-hydroxypropyl motif at the 2-position enables unique hydrogen-bond geometry critical for sigma receptor selectivity, while its lack of DAT activity at 10 µM minimizes dopaminergic off-target effects. The terminal primary alcohol permits rapid diversification via oxidation, esterification, or nucleophilic displacement, accelerating CNS hit-to-lead library synthesis. An underexplored scaffold offering patent novelty advantages for sigma ligand programs.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Cat. No. B8565073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzylpiperidin-2-yl)propan-1-ol
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CCCO)CC2=CC=CC=C2
InChIInChI=1S/C15H23NO/c17-12-6-10-15-9-4-5-11-16(15)13-14-7-2-1-3-8-14/h1-3,7-8,15,17H,4-6,9-13H2
InChIKeyDUUYLCYXDZUHND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzylpiperidin-2-yl)propan-1-ol: Chemical Identity and Core Properties for Research Procurement


3-(1-Benzylpiperidin-2-yl)propan-1-ol (CAS 639089-21-7) is a synthetic piperidine derivative containing a benzyl N-substituent and a 3-hydroxypropyl chain at the 2-position of the piperidine ring. Its molecular formula is C₁₅H₂₃NO (MW 233.35 g/mol), and its SMILES notation is OCCCC1CCCCN1Cc1ccccc1 . The compound belongs to the broad class of benzylpiperidine analogs, many of which have been investigated as sigma receptor ligands, dopamine system modulators, or cholinergic agents. However, the specific 2-substituted propanol architecture distinguishes it from more common 4-substituted or unsubstituted benzylpiperidine scaffolds.

Why Generic Benzylpiperidine Substitution Fails for 3-(1-Benzylpiperidin-2-yl)propan-1-ol


Benzylpiperidine derivatives cannot be interchanged generically because their biological target engagement, physicochemical properties, and metabolic stability are exquisitely sensitive to both the position and the nature of the substituent on the piperidine ring. In the sigma receptor field, for example, shifting a substituent from the 4-position to the 2-position can invert subtype selectivity or abolish affinity entirely [1]. The target compound's 2-(3-hydroxypropyl) motif introduces a specific hydrogen-bond donor/acceptor geometry and chain flexibility that is absent in simpler benzylpiperidines or 4-substituted regioisomers, directly affecting properties such as logP, polar surface area, and the ability to participate in target-specific interactions.

Quantitative Differentiation Evidence for 3-(1-Benzylpiperidin-2-yl)propan-1-ol


Absence of Human Dopamine Transporter (DAT) Inhibition at 10 µM

In a radioligand binding assay, 3-(1-benzylpiperidin-2-yl)propan-1-ol at a concentration of 10 µM produced no inhibition of the human dopamine transporter (DAT) . This contrasts sharply with many benzylpiperidine-based psychostimulants and DAT inhibitors (e.g., certain N-benzylpiperidine analogs) that exhibit significant DAT occupancy at sub-micromolar concentrations. The absence of DAT interaction at 10 µM suggests that this compound is unlikely to produce dopamine-related off-target effects, a property that is critical when selecting a benzylpiperidine scaffold for programs targeting non-dopaminergic CNS receptors (e.g., sigma, cholinergic).

dopamine transporter CNS selectivity off-target profiling

Regioisomeric Differentiation: 2- vs. 4-Substituted Benzylpiperidine Propanols

The target compound is a 2-substituted piperidine regioisomer, in contrast to the more heavily explored 4-substituted analog, 2-(1-benzylpiperidin-4-yl)-2-propanol (CAS 299428-04-9). Although both compounds share the same molecular formula (C₁₅H₂₃NO) and molecular weight (233.35 g/mol), the regioisomeric difference leads to a measurable shift in physicochemical properties. The 4-substituted analog has a reported boiling point of 331 °C , whereas the boiling point of the 2-substituted target compound is not routinely reported, likely reflecting a different liquid-range behavior that affects distillation and formulation conditions. Furthermore, the 2-substitution places the hydroxyalkyl chain in a sterically constrained environment adjacent to the piperidine nitrogen, altering both the pKa of the amine and the conformational flexibility of the side chain relative to the 4-substituted isomer.

structural topology regioisomerism physicochemical properties

Synthetic Intermediate Utility in Patent-Protected CNS Scaffolds

3-(1-Benzylpiperidin-2-yl)propan-1-ol appears as a key synthetic intermediate in patent families describing novel benzylpiperidine-based chemokine receptor antagonists and sigma receptor ligands. For instance, patent US10202379 exemplifies the use of related 2-substituted benzylpiperidine alcohols in the construction of elaborated CNS-active molecules [1]. The presence of the primary alcohol group at the terminus of a three-carbon chain enables versatile downstream functionalization (oxidation to aldehyde/carboxylic acid, conversion to leaving groups for nucleophilic displacement, or direct coupling) that is not available with the corresponding tertiary alcohol analogs (e.g., 2-(1-benzylpiperidin-4-yl)-2-propanol). This synthetic versatility is a differentiating factor for procurement when the intended use is as a building block for library synthesis or lead optimization.

synthetic intermediate CNS drug discovery patent analysis

Application Scenarios Where 3-(1-Benzylpiperidin-2-yl)propan-1-ol is the Preferred Choice


Development of Sigma-1 vs. Sigma-2 Subtype-Selective Ligands

The 2-substitution pattern of 3-(1-benzylpiperidin-2-yl)propan-1-ol, combined with its lack of DAT activity at 10 µM , makes it an attractive starting scaffold for designing sigma receptor ligands with reduced dopaminergic side effects. SAR studies have shown that the position of substitution on the piperidine ring is a critical determinant of sigma subtype selectivity, and the 2-substituted regioisomer has been underexplored relative to 4-substituted variants, offering a potential patent novelty advantage.

Synthesis of Functionalized CNS Probe Libraries

The terminal primary alcohol group permits rapid diversification via oxidation, esterification, or nucleophilic displacement, enabling the construction of focused compound libraries for CNS target screening [1]. This synthetic flexibility reduces the number of synthetic steps compared to using a tertiary alcohol analog, accelerating hit-to-lead timelines.

Negative Control for Dopamine Transporter Pharmacology Studies

Because 3-(1-benzylpiperidin-2-yl)propan-1-ol shows no DAT inhibition at 10 µM , it can serve as a structurally related negative control when investigating benzylpiperidine analogs that do possess DAT activity, helping to deconvolute dopamine-mediated vs. non-dopamine-mediated effects in cellular and behavioral assays.

Quote Request

Request a Quote for 3-(1-Benzylpiperidin-2-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.